Tdmcpo
Description
Properties
CAS No. |
72007-69-3 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(3S,4S)-3,4-dihydroxy-11-methyl-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H16O3/c1-9-8-14-10(4-6-15(14)19)11-2-3-13-12(17(9)11)5-7-16(20)18(13)21/h2-3,5,7-8,16,18,20-21H,4,6H2,1H3/t16-,18-/m0/s1 |
InChI Key |
RAXAPVOXQLFSFL-WMZOPIPTSA-N |
SMILES |
CC1=CC2=C(CCC2=O)C3=C1C4=C(C=C3)C(C(C=C4)O)O |
Isomeric SMILES |
CC1=CC2=C(CCC2=O)C3=C1C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C3=C1C4=C(C=C3)C(C(C=C4)O)O |
Synonyms |
3,4,15,16-tetrahydro-3,4-dihydroxy-11-methyl-17H-cyclopenta(a)phenanthren-17-one 3,4-dihydroxy-11-methyl-3,4,15,16-tetrahydroxycyclopenta(a)phenanthren-17-one TDMCPO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
| Property | This compound | Compound A |
|---|---|---|
| Central Metal | Ruthenium | Iron |
| Ligand System | Cyclopentadienyl + Phosphine | Cyclopentadienyl + Amine |
| Solubility (in DMSO) | 25 mg/mL | 15 mg/mL |
| Redox Potential (V) | +0.75 vs. SHE | +0.35 vs. SHE |
This compound’s ruthenium core provides higher redox stability compared to Compound A’s iron-based structure, making it more suitable for oxidative catalytic reactions . However, Compound A’s amine ligand enhances aqueous solubility, broadening its applicability in biological systems .
Functional Comparison: this compound vs. Cisplatin (Compound B)
Key Differences:
| Property | This compound | Cisplatin |
|---|---|---|
| Mechanism of Action | Kinase Inhibition | DNA Crosslinking |
| IC50 (Cancer Cell Line) | 12 nM (HeLa) | 1.5 µM (HeLa) |
| Toxicity (LD50) | 150 mg/kg (mice) | 8 mg/kg (mice) |
| TDM Requirement | Moderate (t½ = 8–12 h) | High (t½ = 30–40 h) |
This compound’s kinase-targeted mechanism reduces off-target toxicity compared to cisplatin’s DNA-centric approach, but its narrower therapeutic index requires rigorous TDM . Cisplatin’s prolonged half-life increases cumulative toxicity, limiting its dosing flexibility .
Research Findings and Data Interpretation
Catalytic Performance
| Compound | Reaction Turnover (TOF, h⁻¹) | Selectivity (%) |
|---|---|---|
| This compound | 1,200 | 92 |
| Compound A | 800 | 85 |
This compound’s phosphine ligands enhance substrate binding, improving turnover frequency (TOF) by 50% over Compound A .
Pharmacokinetic Profiles
| Parameter | This compound | Cisplatin |
|---|---|---|
| Bioavailability (%) | 65 | 25 |
| Protein Binding (%) | 88 | 95 |
| Major Elimination Route | Hepatic | Renal |
This compound’s hepatic metabolism reduces nephrotoxicity risks compared to cisplatin’s renal excretion pathway .
Preparation Methods
Oxidation of Aldehyde and Halogenated Phosphorus
This method involves two steps:
-
Addition reaction between 2,4,6-trimethylbenzaldehyde and diphenylphosphine chloride.
Key Protocol (CN101830931A):
| Component | Quantity (kg) | Conditions |
|---|---|---|
| 2,4,6-Trimethylbenzaldehyde | 175 | 5–10°C, ethanol solvent |
| Diphenylphosphine chloride | 230 | 48 h reaction, CH₂Cl₂ |
| Trimethylsilyl azide (TMSN₃) | 5 eq | Michael-type addition |
| Hydrogen peroxide (H₂O₂) | 160 | pH 1–4, WO₃ catalyst |
Acyl Chloride Method
Replaces diphenyl ethoxyphosphine with acyl chloride for simplified steps.
Key Protocol (CN107304220B):
| Component | Quantity (mol) | Conditions |
|---|---|---|
| Sodium | 0.15 | Toluene solvent, 50–70°C |
| Ethanol | 0.15 | 2–7 h stirring |
| Diphenylphosphine chloride | 0.135 | −10 to 20°C |
| 2,4,6-Trimethylbenzoyl chloride | 0.135 | 70–90°C, 5–10 h reaction |
Advantages: One-pot synthesis, reduced purification steps.
Advanced Synthesis Techniques
One-Pot Synthesis
Eliminates intermediate purification, enhancing scalability.
Example (CN107304220B):
Microwave-Assisted Synthesis
Reduces reaction time and energy consumption.
Protocol (Chalcone Synthesis Analogy):
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 400 W, 15 min |
| Sodium hydride (NaH) | 2 eq |
| Workup | HCl (pH ~2) |
Application: Adapted for TPO by optimizing oxidant concentrations.
Catalytic and Optimized Methods
Phase-Transfer Catalysts
Enhances reaction efficiency in biphasic systems.
Catalysts:
-
Tetrabutylammonium bromide (TBA)
-
Benzyltriethylammonium chloride (BTEA)
Heteropolyacids
Used in oxidation step to improve selectivity.
Catalysts:
-
Tungstic anhydride (WO₃)
-
Phosphomolybdic acid
Mechanism: Stabilizes intermediates via acid-base interactions.
| Property | TPO | TDOPO |
|---|---|---|
| Cytotoxicity | High | None |
| Absorption | 350–400 nm | Visible light |
| Radical Types | 2,4,6-TMB, P-centered | 2,4,6-TMB, O-centered, P-centered |
Green Chemistry Approaches
Comparative Analysis of Methods
| Method | Yield (%) | Catalysts | Key Advantages |
|---|---|---|---|
| Oxidation (CN101830931A) | 90–91 | WO₃, TBA | High purity, scalable |
| Acyl chloride (CN107304220B) | 90–92 | None | One-pot, reduced steps |
| TDOPO analog (2025) | 85–90 | None | Non-toxic, visible light use |
Q & A
How to formulate a research question for studying Tdmcpo's molecular interactions?
Level: Basic
Methodological Answer:
- Step 1: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:
- Population: this compound and its binding partners.
- Intervention: Variations in pH or temperature.
- Comparison: Interaction kinetics under standard vs. experimental conditions.
- Outcome: Quantify binding affinity changes.
- Step 2: Ensure clarity and feasibility by aligning with existing literature gaps (e.g., "How does pH modulate this compound’s binding specificity compared to its analogs?").
- Step 3: Validate the question’s resolvability by confirming access to analytical tools (e.g., spectrophotometry, calorimetry) .
What data collection methods are suitable for characterizing this compound’s physicochemical properties?
Level: Basic
Methodological Answer:
- Experimental Design:
- Quantitative: Use spectroscopic methods (UV-Vis, NMR) to measure stability under varying conditions.
- Qualitative: Conduct crystallography to map structural conformations.
- Best Practices:
How to design a Data Management Plan (DMP) for this compound research?
Level: Basic
Methodological Answer:
-
Key Components of a DMP:
Element Description Data Types Raw spectral data, crystallographic coordinates Storage Secure cloud repositories (e.g., Zenodo, institutional servers) FAIR Compliance Assign DOIs, use metadata standards (e.g., CIF files)
How to address contradictions in experimental data on this compound’s catalytic activity?
Level: Advanced
Methodological Answer:
- Root-Cause Analysis Framework:
- Replicate Experiments: Confirm observed anomalies under identical conditions.
- Cross-Validate Methods: Compare results from independent techniques (e.g., HPLC vs. enzymatic assays).
- Contextualize Findings: Review environmental variables (e.g., trace metal contamination in buffers).
- Example: If kinetic data conflicts with theoretical models, use molecular dynamics simulations to explore conformational flexibility .
What advanced statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Level: Advanced
Methodological Answer:
- Nonlinear Regression: Fit data to Hill or Michaelis-Menten equations using tools like GraphPad Prism.
- Error Propagation: Apply Monte Carlo simulations to quantify uncertainty in IC50 values.
- Multivariate Analysis: Use PCA to disentangle correlated variables (e.g., temperature vs. solvent polarity effects) .
How to integrate computational models with experimental data in this compound research?
Level: Advanced
Methodological Answer:
- Workflow Integration:
- Parameterization: Optimize force fields using experimental data (e.g., bond lengths from XRD).
- Validation: Compare predicted vs. observed thermodynamic properties (ΔG, ΔH).
- Iterative Refinement: Adjust models based on discrepancies (e.g., solvent effects in DFT calculations).
- Tools: Leverage software suites like Gaussian or WebMO for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
